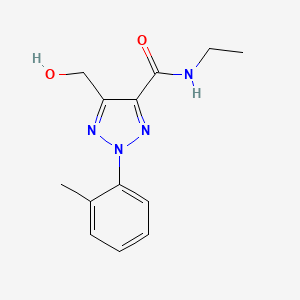![molecular formula C28H31NO4 B11379562 3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(4-methylbenzyl)propanamide](/img/structure/B11379562.png)
3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(4-methylbenzyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(4-methylbenzyl)propanamide is a complex organic compound with a unique structure that combines elements of furochromen and benzylamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(4-methylbenzyl)propanamide typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the furochromen core: This involves the cyclization of appropriate precursors under acidic or basic conditions to form the furochromen ring system.
Introduction of tert-butyl and dimethyl groups: These groups are introduced through alkylation reactions using tert-butyl halides and dimethyl sulfate.
Formation of the amide bond: The final step involves the reaction of the furochromen derivative with 4-methylbenzylamine under conditions that promote amide bond formation, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(4-methylbenzyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or to reduce other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and furochromen moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(4-methylbenzyl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(4-methylbenzyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with receptors: Modulating the activity of receptors on cell surfaces.
Affecting signaling pathways: Influencing intracellular signaling pathways that regulate various cellular functions.
Comparison with Similar Compounds
Similar Compounds
3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid: Similar structure but with an acetic acid moiety instead of the propanamide group.
3-(3-(tert-Butyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid: Similar structure but with a propanoic acid moiety.
Uniqueness
The uniqueness of 3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(4-methylbenzyl)propanamide lies in its specific combination of functional groups and its potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C28H31NO4 |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
3-(3-tert-butyl-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)-N-[(4-methylphenyl)methyl]propanamide |
InChI |
InChI=1S/C28H31NO4/c1-16-7-9-19(10-8-16)14-29-24(30)12-11-20-17(2)21-13-22-23(28(4,5)6)15-32-25(22)18(3)26(21)33-27(20)31/h7-10,13,15H,11-12,14H2,1-6H3,(H,29,30) |
InChI Key |
LLFFSNKBMRAFGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CCC2=C(C3=CC4=C(C(=C3OC2=O)C)OC=C4C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-methylphenyl)-4-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11379491.png)
![2-(4-ethylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11379504.png)
![N-(2,5-dimethoxyphenyl)-2-[4-(2,5-dimethylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]acetamide](/img/structure/B11379506.png)
![3-chloro-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11379511.png)

![4-butyl-6-chloro-9-(2-methoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11379517.png)
![5-(2,6-dimethylmorpholin-4-yl)-2-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11379527.png)
![3-(4-Methylphenyl)-1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-propan-2-ylurea](/img/structure/B11379533.png)
![5-bromo-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11379540.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide](/img/structure/B11379547.png)
![5-chloro-2-(prop-2-en-1-ylsulfanyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B11379553.png)
![N-(4-acetylphenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]acetamide](/img/structure/B11379568.png)
![N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B11379569.png)
